molecular formula C13H20N2O2 B2783159 Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2112771-11-4

Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate

Cat. No. B2783159
CAS RN: 2112771-11-4
M. Wt: 236.315
InChI Key: WGZBVAGMZJVHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate, also known as TBOA, is a compound that has gained significant attention in scientific research due to its ability to inhibit glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in synaptic transmission and plasticity. The inhibition of glutamate transporters by TBOA can lead to an increase in extracellular glutamate levels, which can have various effects on neuronal function and behavior.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of related spirocyclic and bicyclic compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, involves intramolecular lactonization reactions. These compounds are characterized using techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. The structural analysis reveals features like monoclinic space groups and the presence of lactone moieties and piperidine rings, which are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and synthesis (T. Moriguchi et al., 2014).

Synthetic Routes and Applications

Research on tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate showcases efficient and scalable synthetic routes to bifunctional compounds. These methods provide a convenient entry point to novel compounds that access chemical spaces complementary to piperidine ring systems, indicating the potential of tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate in the synthesis of new organic molecules with diverse applications (M. Meyers et al., 2009).

Photochemical and Thermal Rearrangements

The study of photochemical and thermal rearrangement of oxaziridines, including compounds similar to tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate, provides insights into the stereoelectronic control theory. These rearrangements are critical for understanding the regioselectivities observed in such processes, which can be applied to develop new synthetic methodologies and enhance the efficiency of existing ones (A. Lattes et al., 1982).

Asymmetric Synthesis and Alkaloid Derivation

The asymmetric synthesis of tropane alkaloids, such as (+)-pseudococaine, involves ring-closing iodoamination of related compounds. This demonstrates the potential of tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate in the synthesis of complex natural products and alkaloids, which are of significant interest in medicinal chemistry and drug development (E. Brock et al., 2012).

properties

IUPAC Name

tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-7-4-10(9-14)8-13(15)5-6-13/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZBVAGMZJVHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate

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